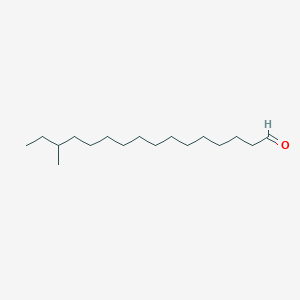
4-Ethyl-2-pentylheptan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-pentylheptan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a branched structure with a hydroxyl group (-OH) attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pentylheptan-1-OL can be achieved through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes such as:
化学反応の分析
Types of Reactions
4-Ethyl-2-pentylheptan-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
4-Ethyl-2-pentylheptan-1-OL has several applications in scientific research, including:
作用機序
The mechanism of action of 4-Ethyl-2-pentylheptan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
4-Ethyl-2-pentylheptan-1-OL can be compared with other similar compounds such as:
2-Ethylhexanol: Another branched alcohol with similar chemical properties but different applications.
3-Methyl-1-butanol: A branched alcohol used in the production of flavors and fragrances.
2-Pentanol: A secondary alcohol with different reactivity and applications .
These compounds share similar structural features but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
90684-11-0 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
4-ethyl-2-pentylheptan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-10-14(12-15)11-13(6-3)9-5-2/h13-15H,4-12H2,1-3H3 |
InChIキー |
AAZNSFIBMRRQKL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(CC)CCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)




![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)



![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)


![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
